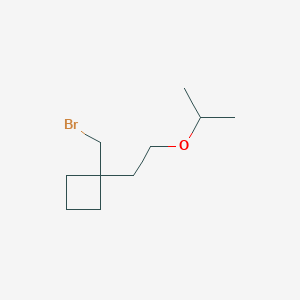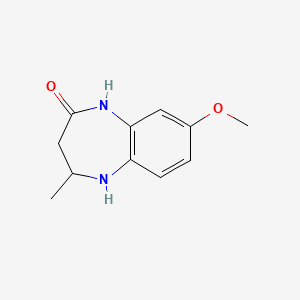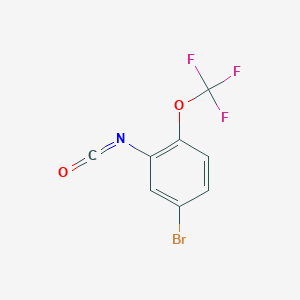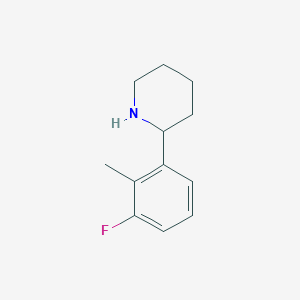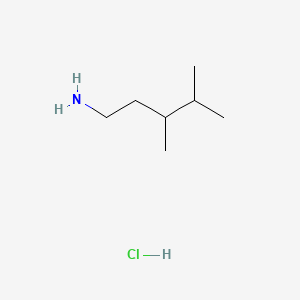
3,4-Dimethylpentan-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpentan-1-aminehydrochloride is an organic compound with the molecular formula C7H17N•HCl. It is a derivative of pentanamine, characterized by the presence of two methyl groups at the 3rd and 4th positions of the pentane chain. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpentan-1-aminehydrochloride can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylpentan-1-amine with hydrochloric acid. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process generally includes the reaction of 3,4-dimethylpentan-1-amine with hydrochloric acid in the presence of a catalyst to accelerate the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethylpentan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
3,4-Dimethylpentan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 3,4-Dimethylpentan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired physiological or chemical effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylpentan-1-amine: The parent amine without the hydrochloride salt.
3,4-Dimethylhexan-1-amine: A similar compound with an additional carbon in the chain.
2,3-Dimethylpentan-1-amine: A positional isomer with methyl groups at the 2nd and 3rd positions.
Uniqueness
3,4-Dimethylpentan-1-aminehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C7H18ClN |
|---|---|
Poids moléculaire |
151.68 g/mol |
Nom IUPAC |
3,4-dimethylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)7(3)4-5-8;/h6-7H,4-5,8H2,1-3H3;1H |
Clé InChI |
VLJVWFOWZQXKIA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


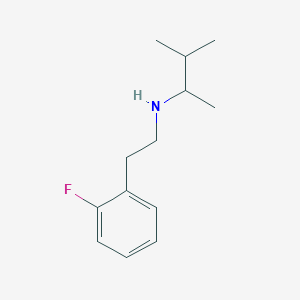
![rac-(1R,3S)-3-[(piperidine-1-sulfonyl)methyl]cyclopentan-1-amine hydrochloride](/img/structure/B13521697.png)
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)

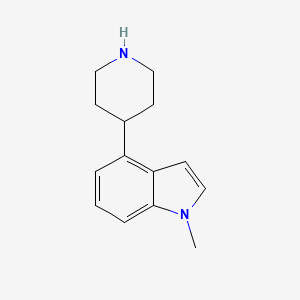
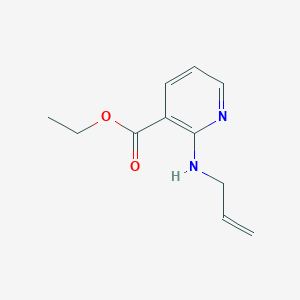
![4-Chloro-alpha,alpha-dimethyl-7h-pyrrolo[2,3-d]pyrimidine-5-ethanol](/img/structure/B13521728.png)
